Disodium oxybis(decylbenzenesulphonate)

Catalog No.
S13242219
CAS No.
70146-13-3
M.F
C32H48Na2O7S2
M. Wt
654.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium oxybis(decylbenzenesulphonate)

CAS Number

70146-13-3

Product Name

Disodium oxybis(decylbenzenesulphonate)

IUPAC Name

disodium;2-decyl-3-(2-decyl-3-sulfonatophenoxy)benzenesulfonate

Molecular Formula

C32H48Na2O7S2

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-21-27-29(23-19-25-31(27)40(33,34)35)39-30-24-20-26-32(41(36,37)38)28(30)22-18-16-14-12-10-8-6-4-2;;/h19-20,23-26H,3-18,21-22H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

YEQDPGNXYXJTLM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCC.[Na+].[Na+]

Disodium oxybis(decylbenzenesulphonate) is a chemical compound classified under benzenesulfonic acids. Its molecular formula is C32H50O7S2C_{32}H_{50}O_{7}S_{2} with a molecular weight of approximately 656.8 g/mol. This compound is known for its surfactant properties, primarily used in various industrial applications. The structure features two decylbenzenesulfonate moieties linked by an ether bond, which contributes to its effectiveness as a surfactant and dispersant in formulations .

Typical of sulfonates and ethers. Key reactions include:

  • Hydrolysis: In aqueous environments, it can hydrolyze, releasing decylbenzenesulfonic acid and sodium ions.
  • Esterification: It can react with alcohols to form esters, which may alter its surfactant properties.
  • Oxidation: The ether linkages may be susceptible to oxidation under certain conditions, potentially leading to degradation of the compound.

These reactions are significant as they can influence the stability and efficacy of the compound in various applications .

The synthesis of disodium oxybis(decylbenzenesulphonate) typically involves the following steps:

  • Formation of Decylbenzenesulfonic Acid: This is achieved by sulfonating decylbenzene using sulfur trioxide or chlorosulfonic acid.
  • Etherification: The resulting sulfonic acid is then reacted with a suitable alkylene oxide or other etherifying agents to form the oxybis structure.
  • Neutralization: Finally, the product is neutralized with sodium hydroxide to obtain the disodium salt form.

This multi-step synthesis allows for the precise control of the product's characteristics, such as hydrophilicity and hydrophobicity .

Disodium oxybis(decylbenzenesulphonate) finds utility in various fields:

  • Surfactants: It serves as a surfactant in detergents and cleaning products due to its ability to lower surface tension.
  • Emulsifiers: The compound is used in formulations requiring stable emulsions, such as cosmetics and pharmaceuticals.
  • Dispersants: It acts as a dispersing agent in paints and coatings, enhancing stability and performance.

These applications leverage its unique chemical structure and properties, making it valuable across different industries .

Research on interaction studies involving disodium oxybis(decylbenzenesulphonate) indicates that it interacts with various biological systems through its surfactant properties. Its ability to disrupt lipid bilayers suggests potential effects on cell membranes, which could influence drug delivery systems or toxicity assessments in aquatic organisms. Additionally, studies on its interactions with other surfactants or additives are crucial for optimizing formulations in commercial products .

Disodium oxybis(decylbenzenesulphonate) shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Disodium hexadecylbenzenesulfonateC44H74O7S2C_{44}H_{74}O_{7}S_{2}Longer hydrophobic chain; higher molecular weight
Disodium dodecylbenzenesulfonateC24H34O7S2C_{24}H_{34}O_{7}S_{2}Intermediate hydrophobic chain; different applications
Disodium decyldiphenyl ether disulfonateC22H30O7S2C_{22}H_{30}O_{7}S_{2}Similar structure but fewer functional groups

Disodium oxybis(decylbenzenesulphonate) stands out due to its dual decyl chains providing enhanced hydrophobicity compared to similar compounds, making it particularly effective in applications requiring strong surface activity .

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is disodium 3-[decyl(4-sulfonatophenoxy)phenyl]benzene-1-sulfonate, derived from its structural components:

  • Two decyl (C₁₀H₂₁) groups attached to benzene rings.
  • An ether linkage (-O-) connecting the two benzene moieties.
  • Two sulfonate (-SO₃⁻) groups at specific positions on the benzene rings.
  • Sodium (Na⁺) counterions neutralizing the sulfonate charges.

The structural formula is represented as:
$$ \text{C}{32}\text{H}{48}\text{Na}2\text{O}7\text{S}_2 $$
A 2D skeletal structure depicts two decylbenzene units bridged by an oxygen atom, with sulfonate groups para to the ether linkage.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by:

  • CAS Registry Number: 70146-13-3.
  • Synonyms:
    • Disodium oxybis(decylbenzenesulphonate)
    • Benzenesulfonic acid, oxybis[decyl-, disodium salt
    • Sodium 4-decyl-2-(4-decylphenoxy)benzenesulfonate.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{32}\text{H}{48}\text{Na}2\text{O}7\text{S}_2 $$ corresponds to a molecular weight of 656.8 g/mol, calculated as follows:

  • Carbon (C): 32 × 12.01 = 384.32 g/mol
  • Hydrogen (H): 48 × 1.01 = 48.48 g/mol
  • Sodium (Na): 2 × 22.99 = 45.98 g/mol
  • Oxygen (O): 7 × 16.00 = 112.00 g/mol
  • Sulfur (S): 2 × 32.07 = 64.14 g/mol
    Total: 656.8 g/mol.

Isomeric Considerations and Positional Variations

Isomerism arises from:

  • Sulfonate Group Positioning: The sulfonate groups can occupy ortho, meta, or para positions relative to the ether bridge, though para substitution dominates in commercial preparations.
  • Decyl Chain Branching: While linear decyl chains are typical, branched variants may occur depending on the alkylation process.
  • Ether Linkage Orientation: The oxygen bridge can connect benzene rings at varying positions, though 2,2'-linkages are most stable.

A comparison of common isomers is provided below:

Isomer TypeStructural FeaturePrevalence in Industry
Para-sulfonateSulfonate groups at para positionsHigh (>80%)
Ortho-sulfonateSulfonate groups at ortho positionsLow (<5%)
Linear decyl chainUnbranched C₁₀H₂₁ groupModerate (~60%)
Branched decyl chainMethyl or ethyl branching in the alkyl chainRare (~10%)

Physical Description

Liquid

Hydrogen Bond Acceptor Count

7

Exact Mass

654.26368478 g/mol

Monoisotopic Mass

654.26368478 g/mol

Heavy Atom Count

43

General Manufacturing Information

Synthetic Rubber Manufacturing
Paper Manufacturing
Printing Ink Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Benzenesulfonic acid, oxybis[decyl-, sodium salt (1:2): ACTIVE

Dates

Modify: 2024-08-10

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